Acetic acid salicyloyl-amino-ester

Description

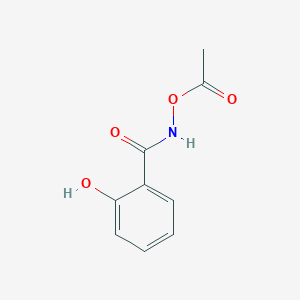

Structure

3D Structure

Properties

IUPAC Name |

[(2-hydroxybenzoyl)amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFWLDHLJWUGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Acetic Acid Salicyloyl Amino Ester and Analogues

Esterification Reactions for Salicyloyl Moiety Formation

The formation of the ester bond is a fundamental step in the synthesis of these compounds. This can be achieved by reacting a carboxylic acid with an alcohol under various catalytic conditions. In the context of salicyloyl-amino-esters, this typically involves either the esterification of the carboxylic acid group of salicylic (B10762653) acid or the esterification of an amino acid.

Acid-catalyzed esterification, commonly known as Fischer esterification, is a conventional and widely used method. youtube.com This reaction involves heating a carboxylic acid (e.g., salicylic acid) and an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). ma.eduyoutube.commiracosta.edu The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. ma.edu

The reaction is an equilibrium process. ma.edu To drive the reaction towards the formation of the ester product, an excess of one of the reactants (usually the alcohol) is used, or the water formed as a byproduct is removed from the reaction mixture. ma.edu For instance, in the synthesis of methyl salicylate (B1505791) (oil of wintergreen), salicylic acid is heated with excess methanol (B129727) and a few drops of concentrated sulfuric acid. ma.eduyoutube.com

While direct base-catalyzed esterification between a carboxylic acid and an alcohol is not common, bases play a significant role in alternative esterification strategies. One such method involves the reaction of a carboxylate salt, such as sodium salicylate, with an alkyl halide. This process is often facilitated by a phase-transfer catalyst. A patented method describes the synthesis of salicylic acid benzyl (B1604629) esters by reacting sodium salicylate with benzyl chloride in the presence of a catalyst system like triethylamine (B128534) and sodium iodide at elevated temperatures. google.com This approach avoids the use of strong, corrosive acids. google.com

Bases are also used to catalyze the hydrolysis of esters, a reaction known as saponification, which is the reverse of esterification. youtube.comresearchgate.net Under basic conditions, the hydrolysis of both ester and anhydride (B1165640) bonds is significantly more rapid than in acidic or neutral media. researchgate.net

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. Lipases are the most commonly used enzymes for this purpose due to their ability to function in organic solvents and their high catalytic activity under mild conditions. nih.govulpgc.es This method is environmentally friendly, can lead to energy savings by operating at lower temperatures, and reduces the formation of byproducts. nih.gov

The reaction mechanism involves the activation of the carboxylic acid by the enzyme's active site (e.g., a serine hydroxyl group) to form an acyl-enzyme complex. nih.gov This complex then reacts with a nucleophile, such as an alcohol, to produce the ester. Immobilized enzymes, like Novozym 435, are frequently employed to simplify the separation of the catalyst from the product and to allow for the enzyme's reuse, which is economically advantageous. nih.gov Enzymatic synthesis can also be highly enantioselective, which is valuable for producing chiral compounds. google.com

Table 1: Comparison of Esterification Catalysts for Salicyloyl Moiety Formation

| Catalysis Type | Catalyst/Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, H₃PO₄ | High temperature, excess alcohol or water removal | Inexpensive reagents, well-established method | Equilibrium reaction, harsh/corrosive conditions, potential for side reactions | youtube.comma.edumiracosta.edu |

| Base-Catalyzed | Sodium Salicylate + Alkyl Halide, Phase-Transfer Catalyst | High temperature | Avoids strong corrosive acids, good yields | Requires pre-formation of salt, may require specific catalysts | google.com |

| Enzymatic | Immobilized Lipases (e.g., Novozym 435) | Mild temperatures (e.g., 40°C), organic solvents | Environmentally friendly, high selectivity (enantioselectivity), mild conditions, catalyst is reusable | Higher catalyst cost, slower reaction rates compared to some chemical methods | nih.govulpgc.esgoogle.com |

Amidation Strategies for Amino Ester Linkage Construction

The formation of the amide bond is the second critical transformation, linking the salicyloyl moiety to the amino group of an amino acid ester. This reaction requires the activation of the carboxylic acid group of salicylic acid to facilitate the attack by the less nucleophilic amine.

A classic and effective method for amide bond formation is through an acyl chloride intermediate. The carboxylic acid (salicylic acid) is first converted to the highly reactive salicyloyl chloride, typically using a reagent like thionyl chloride (SOCl₂). google.com This acyl chloride then readily reacts with the primary amine of an amino acid ester in a nucleophilic addition-elimination reaction to form the desired amide. savemyexams.comsavemyexams.com

This reaction is often performed in the presence of a base, such as pyridine (B92270) or an excess of the amine reactant, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. savemyexams.com While effective, this method has drawbacks. For example, salicyloyl chloride is known to be unstable, especially at elevated temperatures, which can lead to impurities and lower yields. google.com

Carbodiimide-mediated coupling is one of the most versatile and widely used methods for forming amide bonds, particularly in peptide synthesis, as it proceeds under mild conditions. chemistrysteps.comcreative-proteomics.com Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creative-proteomics.comthermofisher.com These reagents activate the carboxylic acid group of salicylic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com

The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate then reacts with the amine to form a stable amide bond, releasing a urea (B33335) derivative as a byproduct. thermofisher.comresearchgate.net A key advantage of this method is that it avoids the need for harsh reagents like thionyl chloride. chemistrysteps.com

DCC is soluble in organic solvents, and its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents, allowing for easy removal by filtration. peptide.com EDC, on the other hand, is water-soluble, as is its urea byproduct, making it ideal for reactions in aqueous media and allowing for removal of byproducts by aqueous extraction. creative-proteomics.compeptide.com To minimize side reactions and potential racemization of chiral centers, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.com

Table 2: Comparison of Amidation Coupling Agents

| Method | Reagents | Key Intermediate | Key Characteristics | Reference |

|---|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂), Base (e.g., pyridine) | Salicyloyl chloride | Highly reactive intermediate; reaction is fast; byproduct (HCl) must be neutralized; reagent can be harsh and unstable. | google.comsavemyexams.com |

| DCC Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), often with HOBt | O-acylisourea | Used in organic solvents; insoluble urea byproduct is easily filtered off; mild conditions. | chemistrysteps.comcreative-proteomics.compeptide.com |

| EDC Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with HOBt | O-acylisourea | Water-soluble reagent and byproduct, ideal for aqueous reactions; mild conditions; byproduct removed by extraction. | chemistrysteps.comcreative-proteomics.comthermofisher.comresearchgate.net |

Oligosalicylate and Amino Acid Reaction

A direct and efficient method for the preparation of salicyloylamino acids involves the reaction of an oligosalicylate with an amino acid. core.ac.uk This approach provides a practical route to compounds like N-(salicyloyl)-8-aminocaprylic acid. core.ac.uk In a typical procedure, an aqueous solution of the amino acid is prepared, often by the hydrolysis of a corresponding lactam in the presence of a base such as sodium hydroxide. core.ac.uk Subsequently, a solution of the oligosalicylate in a suitable organic solvent, such as dioxane, is added to the aqueous amino acid solution. core.ac.uk The reaction mixture is then stirred, often at room temperature, to facilitate the coupling of the salicylate moiety to the amino group of the amino acid. core.ac.uk The desired salicyloylamino acid product can then be isolated from the reaction mixture. core.ac.uk

This method is advantageous as it can be performed under relatively mild conditions and offers a straightforward pathway to the target compounds. The use of oligosalicylates as the acylating agent is a key feature of this methodology.

Convergent and Divergent Synthesis Strategies for Analogues

The synthesis of analogues of acetic acid salicyloyl-amino-ester can be approached using both convergent and divergent strategies to build molecular diversity. wikipedia.org

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages of the synthesis. researchgate.net For salicyloyl-amino-ester analogues, this could involve the separate synthesis of a functionalized salicylic acid derivative and a modified amino acid ester. These two fragments would then be coupled together to form the final product. This approach is often efficient for producing a single, complex target molecule.

In contrast, a divergent synthesis begins with a common core structure that is subsequently elaborated through various reaction pathways to generate a library of related compounds. wikipedia.org For instance, a central salicylic acid scaffold could be functionalized at different positions, or a core amino acid ester could be reacted with a variety of salicylic acid derivatives. This strategy is particularly well-suited for creating a diverse set of analogues for screening purposes, such as in drug discovery. researchgate.net A divergent approach allows for the rapid generation of numerous compounds from a single starting material, facilitating the exploration of structure-activity relationships. researchgate.net

Optimization of Reaction Conditions for Research-Scale Production

The efficient synthesis of this compound on a research scale necessitates the careful optimization of reaction conditions to maximize yield and purity. Key parameters that require consideration include temperature, solvent, and the stoichiometry of the reactants.

The choice of solvent and reaction temperature can significantly influence the outcome of the synthesis of salicyloyl-amino-esters. The reaction to form N-salicyl-AAn-picolamide peptides, a related class of compounds, is often conducted in anhydrous dimethylformamide (DMF). nih.gov The initial coupling step can be performed at a reduced temperature of 0 °C, followed by heating to 55 °C for several hours to drive the reaction to completion. nih.gov The solubility of reactants, such as 5-aminosalicylic acid, varies significantly with the solvent and temperature, which can impact reaction rates. researchgate.net For instance, the solubility of 5-aminosalicylic acid is different in methanol, ethanol, carbon tetrachloride, and tetrahydrofuran, and generally increases with temperature in these solvents. researchgate.net The use of a co-solvent system, such as dioxane and water, has also been reported for the reaction of oligosalicylates with amino acids. core.ac.uk

The selection of an appropriate solvent system and temperature profile is therefore crucial for ensuring that the reactants are in the correct phase and that the reaction proceeds at a reasonable rate while minimizing the formation of byproducts.

Careful control of the stoichiometry of the reactants is essential to maximize the yield of the desired salicyloyl-amino-ester and to minimize the formation of byproducts. In the synthesis of related N-acyl amino acids, an excess of the acylating agent or the use of coupling agents is common. For the preparation of N-benzoyl amino esters, a 1:1 molar ratio of the amino ester and the carboxylic acid is often used in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mx

In the acylation of salicylic acid itself, byproducts can arise from the reaction at both the carboxylic acid and the phenolic hydroxyl group. youtube.com Similarly, in the synthesis of salicyloyl-amino-esters, potential side reactions could include the formation of di-acylated products or the reaction of the salicylate with itself. To minimize these byproducts, the reaction conditions must be carefully controlled. For example, in the synthesis of N-acyl derivatives of 5-aminosalicylic acid, a mixture of N,O-diacyl and N-acyl products can be formed, which then requires a selective hydrolysis step to yield the desired N-acyl product. nih.gov The use of an appropriate base and careful monitoring of the reaction progress can help to control the product distribution.

| Parameter | Condition | Rationale |

| Stoichiometry | Near equimolar amounts of reactants with a slight excess of the coupling agent. | To ensure complete conversion of the limiting reagent and drive the reaction to completion. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | To track the consumption of starting materials and the formation of the product and byproducts. |

| Purification | Column chromatography or recrystallization. | To remove unreacted starting materials, coupling agents, and byproducts. scielo.org.mxyoutube.com |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound with specific stereochemistry is a significant challenge that can be addressed through various stereoselective methods. These methods are crucial when the biological activity of the target molecule is dependent on its three-dimensional structure.

One common approach is to use a chiral catalyst to control the stereochemical outcome of the reaction. For example, the enantioselective alkylation of α-imino esters can be achieved using chiral transition metal-phosphine complexes as catalysts, yielding nonnatural α-amino acid derivatives with high enantioselectivity. researchgate.net Similarly, chiral aldehydes have been used in combination with Lewis acids and transition metals to catalyze the asymmetric α-allylation of N-unprotected amino acid esters. rsc.org Organocatalysis also offers a powerful tool for stereoselective synthesis. For instance, Cinchona alkaloid-based catalysts have been successfully employed for the one-pot enantioselective synthesis of α-arylglycine esters. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction, and is subsequently removed. This approach has been used in the stereoselective reduction of N-benzyl enamines to produce chiral β-amino esters. researchgate.net

The development of stereoselective routes allows for the synthesis of optically pure analogues, which is essential for studying their specific interactions with biological targets. researchgate.net

| Method | Catalyst/Auxiliary | Key Features |

| Asymmetric Catalysis | Chiral transition metal complexes (e.g., with phosphine (B1218219) ligands) | High enantioselectivity (up to 99% ee) in the alkylation of α-imino esters. researchgate.net |

| Organocatalysis | Chiral aldehydes, Cinchona alkaloids | Enables asymmetric α-allylation and synthesis of α-arylglycine esters. rsc.orgacs.org |

| Chiral Auxiliaries | Temporarily attached chiral molecules | Directs stereoselective transformations, such as the reduction of enamines. researchgate.net |

Introduction of Specific Protecting Groups for Multifunctional Synthesis

In the synthesis of multifunctional molecules like this compound analogues, the use of protecting groups is often essential to achieve selectivity and prevent unwanted side reactions. jocpr.com A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule. jocpr.com

For the synthesis of salicyloyl-amino-ester analogues, which may contain multiple reactive sites such as hydroxyl, amino, and carboxyl groups, a carefully planned protecting group strategy is crucial. For example, in peptide synthesis, which shares similarities with the formation of the amide bond in salicyloyl-amino-esters, the α-amino group is commonly protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). jocpr.com The carboxylic acid functionality can be protected as an ester, for instance, a methyl or benzyl ester. jocpr.com

The choice of protecting groups is guided by their stability under various reaction conditions and the ease and selectivity of their removal. An "orthogonal" protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting each other. jocpr.com For example, a Boc group is typically removed under acidic conditions, while an Fmoc group is cleaved with a base. jocpr.com This allows for the sequential deprotection and functionalization of different parts of the molecule.

The hydroxyl group of the salicylic acid moiety may also require protection, for example, as a benzyl ether, which can be removed by hydrogenolysis. acs.org The strategic use of protecting groups enables the synthesis of complex, multifunctional analogues with a high degree of control. core.ac.ukjocpr.com

| Functional Group | Protecting Group | Deprotection Conditions |

| Amino Group | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) jocpr.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) jocpr.com | |

| Carboxyl Group | Methyl Ester | Saponification (e.g., LiOH) nih.gov |

| Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) acs.org | |

| Hydroxyl Group | Benzyl Ether (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) acs.org |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Acetic acid salicyloyl-amino-ester, ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques collectively provide a complete picture of the molecular framework.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their quantitative distribution. In the case of this compound, the ¹H-NMR spectrum is expected to exhibit characteristic signals corresponding to the acetyl and salicyloyl moieties.

The protons of the acetyl group (CH₃) are expected to appear as a singlet in the aliphatic region of the spectrum, typically around δ 2.1–2.3 ppm. This is due to the absence of adjacent protons, resulting in a single, unsplit peak. The aromatic protons of the salicyloyl group are anticipated to resonate in the downfield region, generally between δ 6.7 and 8.2 ppm. The specific chemical shifts and splitting patterns of these aromatic protons would be influenced by their position on the benzene (B151609) ring and their coupling with neighboring protons. The hydroxyl (-OH) and amide (-NH) protons are also expected to be present, though their chemical shifts can be broad and variable depending on the solvent and concentration.

Interactive Data Table: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Acetyl (CH₃) | 2.1 - 2.3 | Singlet |

| Aromatic (Ar-H) | 6.7 - 8.2 | Multiplet |

| Hydroxyl (OH) | Variable | Broad Singlet |

| Amide (NH) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbons of the ester and amide groups are expected to appear significantly downfield, typically in the range of δ 160-180 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons of the salicyloyl ring would resonate between δ 110 and 160 ppm. The carbon atom attached to the hydroxyl group would be found at the lower end of this range, while the carbon of the acetyl group's methyl (CH₃) would appear upfield, generally below δ 30 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (Ar-C) | 110 - 160 |

| Methyl (CH₃) | < 30 |

2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing connectivity within a molecule.

COSY spectra would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons on the salicyloyl ring.

HSQC spectra would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of proton and carbon signals.

HMBC spectra would indicate correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the different fragments of the molecule, such as connecting the acetyl group to the amino ester functionality and the salicyloyl group to the amide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₉NO₄, which corresponds to a molecular weight of approximately 195.17 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₉H₉NO₄ and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The analysis of these fragments provides valuable information for confirming the structure of this compound. Plausible fragmentation pathways would include the loss of the acetyl group (CH₃CO), cleavage of the ester bond, and fragmentation of the salicyloyl moiety. The resulting fragment ions would be detected at specific m/z values, providing a fingerprint for the molecule's structure.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

| 196.05 [M+H]⁺ | 154.04 | CH₂CO |

| 196.05 [M+H]⁺ | 137.02 | C₂H₃NO₂ |

| 196.05 [M+H]⁺ | 121.03 | C₂H₃NO₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum provides definitive evidence for its key structural features, which include an ester, an amide, and an aromatic ring. farmaceut.orgspectroscopyonline.com

The synthesis of related salicylate (B1505791) derivatives, such as aspirin (B1665792), is often monitored using IR spectroscopy to confirm the formation of the ester group and the consumption of the starting materials. spectroscopyonline.comthermofisher.com In the case of this compound, the spectrum would be analyzed for characteristic absorption bands. The presence of two distinct carbonyl (C=O) stretching bands is a critical indicator: one for the ester functional group and another for the amide linkage. The ester C=O stretch typically appears at a higher wavenumber (around 1750 cm⁻¹) compared to the amide C=O stretch (around 1690-1650 cm⁻¹). spectroscopyonline.com

Furthermore, the broad O-H stretch from the phenolic hydroxyl group of the salicylic (B10762653) acid moiety is expected, typically in the range of 3200-2500 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. researchgate.net By comparing the spectrum of the final product with that of the starting materials, such as salicylic acid, researchers can confirm the successful formation of the desired amide and ester linkages. farmaceut.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

|---|---|---|

| Phenolic Hydroxyl | 3200 - 2500 (Broad) | O-H Stretch |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Ester Carbonyl | ~1750 | C=O Stretch |

| Amide Carbonyl | ~1680 | C=O Stretch (Amide I) |

| Aromatic Ring | 1600 - 1450 | C=C Stretch |

| Amide N-H | ~1550 | N-H Bend (Amide II) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to chemical analysis, enabling the separation, identification, and purification of components within a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound. It offers high resolution and sensitivity, allowing for the quantification of the main compound and the detection of trace impurities, such as unreacted starting materials or byproducts from hydrolysis.

A typical method involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com To achieve sharper peaks and better separation efficiency, particularly for acidic compounds, an acidifier such as acetic acid is often added to the mobile phase. biocompare.comresearchgate.net

Detection is commonly performed using a UV detector, as the salicylic acid moiety in the compound exhibits strong absorbance in the UV region. mdpi.com The wavelength is typically set between 254 nm and 280 nm to maximize sensitivity for the salicyloyl group. By comparing the retention time of the main peak to that of a pure reference standard, the identity of the compound can be confirmed. The purity is determined by integrating the area of all peaks in the chromatogram; the percentage purity is the area of the product peak relative to the total area of all peaks.

Table 2: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (Gradient) | Elution of compounds. Acetic acid improves peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detection | UV Absorbance at 260 nm | Detection of aromatic compounds and conjugated systems. mdpi.commdpi.com |

| Temperature | 25 °C | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction. sydney.edu.au In the synthesis of this compound, TLC allows the researcher to observe the gradual consumption of the starting materials (e.g., a salicylic acid derivative) and the concurrent formation of the desired product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, or eluent. A common eluent for related compounds is a mixture of petroleum ether, ethanol, and ethyl acetate, often with a few drops of acetic acid to ensure that acidic compounds produce distinct spots rather than streaks. quora.comwisc.eduresearchgate.net

As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances. The spots are typically visualized under UV light, where the aromatic rings of the reactants and product will appear as dark spots. sydney.edu.auwisc.edu A successful reaction is indicated by the disappearance of the reactant spot and the appearance of a new spot corresponding to the product.

Table 3: Hypothetical TLC Data for Synthesis Monitoring

| Compound | Rf Value* | Observation |

|---|---|---|

| Salicylic Acid Derivative (Reactant) | 0.45 | Spot diminishes as the reaction proceeds. |

| This compound (Product) | 0.65 | New spot appears and intensifies over time. |

*Rf values are illustrative and depend on the specific TLC plate and solvent system used.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijrti.orgnih.gov It is widely employed to predict a variety of molecular properties, including electronic structure, reactivity, and spectroscopic parameters. For molecules like "Acetic acid salicyloyl-amino-ester," DFT calculations offer a high level of accuracy with manageable computational cost, making it a valuable tool for theoretical analysis. ijrti.org The theory's application can help in understanding the molecule's stability, reactivity, and other key chemical characteristics. ijrti.orgnih.gov

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This predictive capability is crucial for the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the molecular structure.

For salicylic (B10762653) acid derivatives, studies have shown that DFT calculations can accurately reproduce experimental NMR spectra. nih.govacs.orgresearchgate.netfarmaceut.org For instance, the chemical shifts of protons in different chemical environments, such as aromatic protons and those in the amino-ester group, can be calculated. The deshielding of a phenolic proton due to intramolecular hydrogen bonding is a well-documented phenomenon that can be accurately modeled using DFT. nih.govacs.org

Below is a representative table of how predicted NMR chemical shifts for a compound like "this compound" would be presented, based on data from related salicylic acid derivatives.

| Proton/Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Aromatic H (ortho to -COOH) | 8.0 - 8.2 | 7.9 - 8.1 |

| Aromatic H (para to -COOH) | 7.5 - 7.7 | 7.4 - 7.6 |

| Aromatic H (ortho to -O-acetyl) | 7.2 - 7.4 | 7.1 - 7.3 |

| Aromatic H (meta to -COOH) | 7.0 - 7.2 | 6.9 - 7.1 |

| Acetyl CH₃ | 2.2 - 2.4 | 2.1 - 2.3 |

| Amino-ester CH₂ | 3.5 - 4.0 | 3.6 - 4.1 |

| Carbonyl C (ester) | 168 - 172 | 169 - 171 |

| Carbonyl C (acid) | 165 - 169 | 166 - 168 |

This table is illustrative and compiled from typical values for salicylic acid derivatives.

The synthesis of "this compound" likely involves an esterification reaction. DFT can be employed to model the reaction mechanism, identify transition states, and calculate the energy barriers associated with the synthetic pathway. researchgate.net This analysis provides valuable insights into the reaction kinetics and helps in optimizing reaction conditions.

For example, in the esterification of salicylic acid, DFT calculations can elucidate the role of an acid catalyst in lowering the activation energy of the reaction. researchgate.net The mechanism typically involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol. DFT can model the potential energy surface of this process, revealing the energy of intermediates and transition states.

A study on the photo-catalyzed esterification of free fatty acids, a similar process, demonstrated that the presence of a catalyst significantly lowers the activation energy from approximately 51.7 kcal/mol to less than 1 kcal/mol, making the reaction more spontaneous and exothermic. researchgate.net Such computational studies can theoretically clarify the reaction mechanism and facilitate the development of more efficient synthetic routes. researchgate.net

"this compound" is a flexible molecule with several rotatable bonds. Conformational analysis using DFT is essential to identify the most stable three-dimensional structures (conformers) and their relative energies. nih.govchemrxiv.org The geometry of each conformer is optimized to find the lowest energy state, and the population of each conformer at a given temperature can be estimated using Boltzmann statistics.

For salicylic acid, DFT studies have identified multiple stable conformers based on the orientation of the hydroxyl and carboxylic acid groups. nih.govacs.org The most stable conformer is typically stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.gov A similar analysis for "this compound" would involve exploring the rotational space of the ester and amino groups to determine the preferred molecular geometry, which is crucial for understanding its interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ijrpr.com This method is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target. For "this compound," docking simulations are instrumental in studying its interactions with enzymes like cyclooxygenases (COX). ijrpr.comnih.gov

Molecular docking simulations can predict the binding affinity of a ligand to a receptor, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netresearchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. These simulations are crucial for ranking potential drug candidates and understanding the key interactions that drive binding.

Studies on aspirin (B1665792) and its derivatives have extensively used molecular docking to investigate their binding to COX-1 and COX-2. researchgate.netacs.org For instance, the calculated non-covalent binding energy of aspirin to COX-1 is approximately -3.5 kcal/mol. nih.gov Similar studies on other non-steroidal anti-inflammatory drugs (NSAIDs) have also been conducted to correlate docking scores with experimental inhibitory concentrations (IC₅₀). nih.gov

The following table presents representative binding affinities of some salicylic acid derivatives with COX-1, illustrating the type of data obtained from molecular docking studies.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Aspirin | COX-1 | -3.5 to -7.5 |

| Salicylic Acid | COX-1 | -5.0 to -6.5 |

| Methyl Salicylate (B1505791) | COX-1 | -5.5 to -7.0 |

| Indomethacin (Reference) | COX-1 | -8.0 to -10.0 |

This table is illustrative and compiled from various molecular docking studies on NSAIDs. researchgate.netresearchgate.netacs.orgnih.gov

A critical output of molecular docking is the identification of the specific amino acid residues in the receptor's binding pocket that interact with the ligand. fip.orgacs.org These interactions can include hydrogen bonds, hydrophobic interactions, and ionic bonds. For aspirin and related salicylates, the primary target is the cyclooxygenase (COX) enzyme. ahajournals.org

Docking studies have shown that aspirin binds within the hydrophobic channel of COX-1. acs.orgacs.org A key interaction is the acetylation of a serine residue, Ser-530, which leads to the irreversible inhibition of the enzyme. ahajournals.orgnih.gov The carboxylate group of the salicylate moiety typically forms an ion-pair with the positively charged side chain of Arginine (Arg-120) at the base of the active site. acs.org Additionally, a hydrogen bond is often formed with Tyrosine (Tyr-355). acs.org These interactions are crucial for orienting the acetyl group of aspirin for the covalent modification of Ser-530. acs.org Understanding these key interactions is vital for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations offer a powerful tool to study the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of a ligand-protein complex that static docking models cannot.

MD simulations performed on various COX-1 inhibitors reveal the stability of the ligand's binding pose and the key interactions that persist over time. researchgate.netresearchgate.net For a compound like this compound, an MD simulation would typically be run for several hundred nanoseconds to observe the dynamics of the complex in a simulated aqueous environment. researchgate.net The simulation would track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the system. A stable complex would show minimal deviation from its initial docked conformation.

Advanced techniques such as metadynamics have been used to simulate the entire dissociation process of inhibitors from COX enzymes, a process that can take seconds or even hours and is thus impossible to simulate with standard MD. nih.gov These studies reveal the energy barriers for unbinding and can identify alternative binding poses or transient interactions. nih.gov For instance, simulations showed that while a selective inhibitor had multiple stable binding modes in COX-2, it had only one in COX-1, highlighting how the enzyme's dynamics contribute to inhibitor selectivity. nih.gov

Structural analyses show that time-dependent and time-independent inhibitors can elicit identical final enzyme conformations, suggesting the protein settles into a specific induced-fit state upon binding. nih.gov The presence of a ligand in the active site stabilizes a particular conformation. MD simulations can map these subtle changes, revealing how the protein "breathes" and adapts around the inhibitor. The key difference at residue 523 (Ile in COX-1, Val in COX-2) is a primary example of a pre-existing structural variation that dictates the conformational possibilities for a bound ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

Several QSAR studies have been performed on large datasets of COX-1 inhibitors to identify the key molecular properties that govern their inhibitory potency. nih.govtandfonline.com In one extensive study, 1530 COX-1 inhibitors were used to build classification models to distinguish active from inactive compounds, while 181 inhibitors with known IC50 values were used for regression modeling. nih.govtandfonline.com

The models were built using methods like Support Vector Machine (SVM) and Multiple Linear Regression (MLR). tandfonline.com The best classification model achieved a prediction accuracy of 97.39% on the test set. nih.gov For the quantitative regression models, the best model yielded a correlation coefficient (r²) of 0.93 for the training set and 0.84 for the test set. nih.govtandfonline.com

The analysis revealed that descriptors related to sigma atom charges, electronegativity, ring complexity, and effective atom polarizabilities were important for predicting COX-1 inhibitory activity. tandfonline.com This suggests that both the electronic properties and the three-dimensional shape of the molecules are crucial for their function. Such a model could be used to predict the potential activity of this compound based on its calculated descriptors.

| Model Type | Modeling Method | No. of Compounds | Key Findings/Performance |

|---|---|---|---|

| Classification | Support Vector Machine (SVM) | 1530 | Accuracy of 99.67% (training) and 97.39% (test). |

| Regression (QSAR) | Support Vector Machine (SVM) | 181 | Correlation coefficient (r²) of 0.93 (training) and 0.84 (test). |

| Important Descriptor Classes: Sigma atom charges, electronegativity-related descriptors, ring complexity, effective atom polarizabilities. |

Theoretical Studies on Ester Hydrolysis Mechanisms

The ester linkage in this compound is susceptible to hydrolysis, which would break the compound into its constituent salicyloyl-amino and acetic acid parts. The mechanism of this hydrolysis can be studied theoretically. Carboxylesterases (CES) are enzymes known to be pivotal in the hydrolysis of carboxylic esters. elsevierpure.com

The hydrolysis of esters can be catalyzed by either acid or base. Ingold's classification system describes several possible mechanisms, with the most common for acid catalysis being the AAC2 mechanism (Acid-catalyzed, Acyl-cleavage, bimolecular). This mechanism involves protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule on the carbonyl carbon, proceeding through a tetrahedral intermediate. mdpi.com

However, for compounds with a nearby participating group, an intramolecular mechanism can occur. A highly relevant analogue is Aspirin (Acetylsalicylic acid). Theoretical and experimental studies on aspirin hydrolysis have shown that the reaction does not proceed via simple nucleophilic attack by water. Instead, it is believed to be a case of intramolecular general base catalysis, where the adjacent carboxylate group abstracts a proton from a water molecule, activating it to attack the ester carbonyl.

Given the structural similarity, the hydrolysis of this compound could theoretically follow a similar intramolecular pathway, where the ortho-hydroxyl group or the amino group participates in the reaction, potentially accelerating the rate of hydrolysis compared to a simple ester. Computational studies could model the transition states for these different pathways (e.g., direct attack by water vs. intramolecular catalysis) to determine the most energetically favorable route for its degradation.

Structure Activity Relationship Sar Studies for Biological Function

Impact of Salicyloyl Moiety Modifications on Biological Activity

The salicyloyl group is a key pharmacophore, and alterations to this part of the molecule can significantly modulate biological activity.

The nature and position of substituents on the benzene (B151609) ring of the salicyloyl moiety play a pivotal role in determining the compound's efficacy. The addition of various functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets. mdpi.comresearchgate.net

For instance, the introduction of electron-withdrawing groups, such as nitro (NO₂) or sulfonic acid (SO₃H) groups, at specific positions on the benzene ring of salicylic (B10762653) acid has been shown to increase inhibitory activity against certain enzymes, like β-lactamase. nih.gov Specifically, adding a sulfonic group at the C-5 position or nitro groups at the C-3 and C-5 positions can lead to a two- to three-fold increase in activity. nih.gov Conversely, the addition of an electron-donating group like an amino group (NH₂) at the C-5 position has been found to decrease activity. nih.gov

The lipophilicity of the substituents also plays a critical role. In a series of salicylanilides, an increase in lipophilicity was found to positively influence PET-inhibiting activity. mdpi.com However, for other related compounds, increased lipophilicity and substituent bulkiness led to decreased activity, suggesting that a delicate balance is required. mdpi.com

Table 1: Effect of Aromatic Ring Substituents on the Biological Activity of Salicylate (B1505791) Analogs

| Substituent | Position | Effect on Activity | Reference |

| Sulfonic acid (SO₃H) | C-5 | Increased | nih.gov |

| Nitro (NO₂) | C-3, C-5 | Increased | nih.gov |

| Amino (NH₂) | C-5 | Decreased | nih.gov |

| Methoxy (2-OMe) | C-2 | Increased PET-inhibition | mdpi.com |

| Methyl (2-Me) | C-2 | Increased PET-inhibition | mdpi.com |

This table illustrates general trends observed in studies of various salicylate derivatives and is intended to be representative.

The phenolic hydroxyl group (-OH) of the salicyloyl moiety is often essential for biological activity. nih.govpjmhsonline.com Studies on various salicylic acid derivatives have demonstrated that this hydroxyl group is crucial for inducing cellular stress responses. nih.gov Its presence and position are critical for the molecule's ability to interact with target proteins. researchgate.net The orientation of the hydroxyl group relative to the carboxyl group on the benzene ring is also important for inducing a biological response. nih.gov

In many cases, the antioxidant activity of phenolic compounds is directly related to the presence and position of phenolic hydroxyl groups. researchgate.net Chemical modification of this group, for instance by converting it into a less hydrophilic moiety, can have a significant impact on the biological profile, sometimes enhancing certain activities while diminishing others. pjmhsonline.com For example, while the phenolic hydroxyl group can be beneficial for antioxidant and antiproliferative activities, its modification can sometimes lead to enhanced antimicrobial activity due to increased lipophilicity and better cell permeation. pjmhsonline.com

Influence of Amino Acid Stereochemistry and Side Chain Diversity

The amino acid component of the molecule introduces a chiral center, and its stereochemistry (the three-dimensional arrangement of its atoms) can profoundly influence pharmacological properties. ijpsjournal.comresearchgate.netpatsnap.comnih.gov The interaction of a drug with its biological target, which is often a chiral protein or enzyme, is highly dependent on the drug's stereochemistry. patsnap.comnih.gov Using a single, more active stereoisomer can lead to improved clinical outcomes. ijpsjournal.comnih.gov

Table 2: Influence of Amino Acid Properties on Drug Efficacy

| Amino Acid Property | Influence on Biological Activity | Reference |

| Stereochemistry | ||

| Single Enantiomer vs. Racemic Mixture | Can lead to greater selectivity, improved therapeutic index, and simpler pharmacokinetics. | ijpsjournal.comnih.gov |

| Side Chain | ||

| Length and Branching | Affects transport efficiency and permeability. | nih.gov |

| Chemical Nature (Polarity, Charge) | Modulates solubility, lipophilicity, and target interaction. | nih.gov |

Effects of Acetyl Group Modifications on Esterase Resistance

The acetyl group on the phenolic hydroxyl of the salicyloyl moiety, which makes the parent structure an aspirin (B1665792) derivative, is susceptible to hydrolysis by esterase enzymes in the body. tandfonline.comgoogle.com This can lead to the rapid conversion of the compound to its salicylic acid form, potentially before it reaches its intended target. Modifying the molecule to enhance its resistance to esterase attack is a key strategy in prodrug design. google.commdpi.com

Linker Length and Flexibility in Bifunctional Conjugates

Linker Length: An optimal linker length is often required for maximal efficacy. researchgate.net A linker that is too short may prevent the two functional parts of the molecule from reaching their binding sites simultaneously, while a linker that is too long might lead to unfavorable conformations or a decrease in potency. researchgate.netfrontiersin.org

Linker Flexibility: Flexible linkers, such as those composed of alkyl chains or polyethylene (B3416737) glycol (PEG), can provide the necessary freedom of movement for the two ends of the molecule to adopt an optimal binding conformation. nih.gov In contrast, rigid linkers can be used to hold the two moieties in a more defined orientation. nih.gov The hydrophilicity of the linker can also be adjusted to improve the solubility and pharmacokinetic properties of the conjugate. wuxiapptec.com

Comparison with Parent Salicylates and Acetylsalicylic Acid

The biological profile of acetic acid salicyloyl-amino-ester is best understood by comparing it to its parent compounds, salicylic acid and acetylsalicylic acid (aspirin).

Salicylic Acid: Salicylic acid itself possesses anti-inflammatory, analgesic, and antipyretic properties. nih.gov Its activity is largely attributed to the salicylate ion. tandfonline.com However, its use can be limited by side effects such as gastrointestinal irritation. nih.gov

Acetylsalicylic Acid (Aspirin): Aspirin is generally more potent than salicylic acid in its anti-inflammatory and analgesic effects. tandfonline.compacific.edu This enhanced potency is often attributed to the acetyl group, which can irreversibly inhibit enzymes like cyclooxygenase-1 (COX-1) through acetylation. nih.gov Aspirin is rapidly hydrolyzed to salicylic acid in the body. tandfonline.com The ability of aspirin to acetylate proteins is a key difference from other salicylates and may account for some of its unique biological effects. tandfonline.com

The design of this compound as a prodrug aims to combine the therapeutic benefits of acetylsalicylic acid with improved properties conferred by the amino acid moiety. nih.govresearchgate.net The amino acid can be chosen to enhance solubility, improve transport, or target specific tissues. nih.gov The ester linkage is designed to be cleaved in vivo, releasing the active drug. mdpi.com The goal is to create a molecule with a more favorable therapeutic window, potentially with reduced side effects compared to the parent compounds. nih.gov

Rational Design Strategies Based on SAR Insights

The development of derivatives of salicylic acid, including compounds described as "this compound," is guided by rational design strategies aimed at optimizing therapeutic activity while minimizing side effects. These strategies are built upon Structure-Activity Relationship (SAR) insights, which correlate specific structural features of a molecule with its biological function. For salicylates, the primary goals often include enhancing anti-inflammatory potency, improving gastrointestinal safety, and achieving targeted drug delivery.

A key strategy involves creating mutual prodrugs, where salicylic acid or aspirin is chemically linked to another molecule, often an amino acid. researchgate.netcardiff.ac.uk This approach is designed to keep the parent drug inactive until it reaches its target site, where it is then cleaved to release the active components. The choice of the linker, such as an N-acetylated amino acid, is critical and is based on SAR principles to ensure stability in the gut and efficient release at the site of inflammation. cardiff.ac.ukresearchgate.net

Core SAR Principles for Salicylate Derivatives:

Carboxylic Acid Group: The free carboxylic acid group of salicylates is associated with both therapeutic activity and gastrointestinal irritation. pharmacy180.com Masking this group, for instance by forming an ester or amide with an amino acid, is a primary design strategy to reduce this local toxicity. pharmacy180.comnih.gov

Phenolic Hydroxyl Group: The position of the phenolic hydroxyl group is crucial; moving it from the ortho position (as in salicylic acid) to the meta or para position eliminates anti-inflammatory activity. pharmacy180.com

Ring Substitutions: Adding substituents to the aromatic ring can significantly alter potency. Halogen atoms or a phenyl group at the 5-position have been shown to enhance anti-inflammatory activity. pharmacy180.comnih.gov For example, N-(5-chlorosalicyloyl)phenethylamine showed greater potency for inhibiting NF-κB activity than many other derivatives. nih.gov

Design Based on Amino Acid Linkers:

The rational design of "this compound" type compounds leverages the diverse properties of amino acids. researchgate.net The amino acid serves as a promoiety, a carrier molecule that can be modified to fine-tune the drug's physicochemical properties.

Improving Stability: The amide bond formed between the salicylic acid's carboxyl group and the amino acid's amino group is generally more resistant to hydrolysis in the stomach than the ester bond in aspirin. This increased stability can prevent premature drug release and reduce gastric irritation.

Targeting Transporters: Amino acids can be used to target specific transporters in the body. For instance, amino acid prodrugs can be designed to be recognized by oligopeptide transporters that are overexpressed in certain tissues, such as tumor cells, potentially leading to targeted drug delivery. researchgate.net

Data from SAR Studies:

The insights gained from SAR studies are best illustrated through comparative data. Researchers synthesize a series of related compounds and test their biological activity, allowing for a direct correlation between structural changes and functional outcomes.

Table 1: Influence of Ring Substitution and Carboxyl Group Modification on NF-κB Inhibition This table presents the half-maximal inhibitory concentration (IC₅₀) for various salicylic acid derivatives, indicating their potency in inhibiting NF-κB, a key regulator of inflammation. nih.gov A lower IC₅₀ value signifies higher potency.

| Compound | Key Structural Modification | IC₅₀ (µM) |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | Chlorine at C5, Amide linkage | 15 |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | Chlorine at C5, Amide linkage | 17 |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | Chlorine at C5, Amide linkage | 91 |

Data sourced from PubMed. nih.gov

Table 2: Effect of Amino Acid Conjugation on COX-2 Inhibition (In Silico) This table shows the results of a molecular docking study comparing the binding affinity of various aspirin-amino acid conjugates to the COX-2 enzyme. A higher score indicates a more favorable binding interaction, suggesting greater inhibitory potential. tjpr.org

| Compound | Conjugated Amino Acid | Docking Score |

| Celecoxib (Reference Drug) | - | 53.60 |

| Aspirin-L-Tryptophan | L-Tryptophan | 43.19 |

| Aspirin-L-Phenylalanine | L-Phenylalanine | 42.12 |

| Aspirin-D-Phenylalanine | D-Phenylalanine | 41.51 |

| Aspirin-L-Tyrosine | L-Tyrosine | 40.75 |

Data sourced from Tropical Journal of Pharmaceutical Research. tjpr.org

These rational design strategies, informed by detailed SAR studies, allow for the systematic development of novel salicylate derivatives. By modifying the salicylic acid core and conjugating it with functionalized amino acids, scientists aim to create new chemical entities with improved efficacy, better safety profiles, and enhanced drug delivery capabilities.

Biochemical Stability and Biotransformation Pathways

Amide Bond Stability Against Enzymatic Degradation

Amide bonds are generally more resistant to enzymatic hydrolysis than ester bonds due to the greater resonance stabilization of the amide C-N bond compared to the ester C-O bond. This inherent stability often translates to a longer biological half-life. However, specific enzymes are capable of catalyzing amide bond cleavage. Hydrolase enzymes, particularly a class known as amidohydrolases or amidases, are responsible for this biotransformation. nih.govnih.gov

General reviews indicate that various esterases can hydrolyze not only esters but also amide and thioester bonds. nih.govresearchgate.net This suggests that while the amide bonds of Acetic acid salicyloyl-amino-ester are more stable than ester bonds, they are still substrates for specific metabolic enzymes.

| Bond Type | General Susceptibility to Enzymatic Hydrolysis | Key Hydrolyzing Enzymes |

| Ester | High | Carboxylesterases, Cholinesterases, Arylesterases nih.gov |

| Amide | Low to Moderate | Amidohydrolases, Arylacetamide deacetylase (AADAC) nih.govnih.gov |

In Vitro Hydrolysis Mechanisms and Metabolite Identification

The hydrolysis of N-acetylsalicylamide can theoretically occur at two positions, leading to different primary metabolites.

Cleavage of the Salicyloyl-Amide Bond: This would yield Salicylic (B10762653) acid and Acetamide.

Cleavage of the Acetyl-Amide Bond (Deacetylation): This would yield Salicylamide (B354443) and Acetic acid.

Studies on the parent compound, Salicylamide, show that it is not hydrolyzed to salicylic acid in vivo; instead, it is rapidly metabolized through conjugation (glucuronidation and sulfation) and hydroxylation to form gentisamide. drugs.comnih.gov This suggests that deacetylation to form Salicylamide is a more probable primary metabolic step for N-acetylsalicylamide than cleavage to salicylic acid. The resulting Salicylamide would then be subject to extensive first-pass metabolism. drugs.com Further metabolism of any formed salicylic acid would likely involve conjugation with glycine (B1666218) or glucuronic acid.

| Potential Metabolite | Precursor Bond Cleaved | Subsequent Metabolic Fate |

| Salicylamide | Acetyl-Amide | Glucuronide conjugation, Sulfate conjugation, Hydroxylation drugs.comnih.gov |

| Acetic acid | Acetyl-Amide | Enters central carbon metabolism (e.g., Krebs cycle) |

| Salicylic acid | Salicyloyl-Amide | Glucuronide conjugation, Glycine conjugation nih.gov |

| Acetamide | Salicyloyl-Amide | Further metabolism or excretion |

Interaction with Serum Proteins and Macromolecules (e.g., Albumin Acetylation)

Xenobiotics frequently bind to serum proteins, with albumin being the most significant. This interaction can affect drug distribution and stability. An important interaction of analogous compounds is the covalent modification of proteins. Acetylsalicylic acid (Aspirin) is well-documented to acetylate Human Serum Albumin (HSA), primarily at lysine (B10760008) residues. nih.gov This occurs as the acetyl group is transferred from the drug to the protein, a process known as transacetylation.

Given that this compound also possesses an acetyl group, it is plausible that it could engage in similar protein acetylation reactions. The esterase-like activity of HSA itself can facilitate the hydrolysis of acetyl groups from carrier molecules. nih.gov Furthermore, studies with aspirin (B1665792) show that a salicyloyl group can also be transferred to albumin, albeit to a lesser extent. Therefore, N-acetylsalicylamide could potentially modify albumin through both acetylation and salicyloylation.

| Interaction Type | Molecular Target on Albumin | Potential Consequence | Analogous Compound |

| Acetylation | Lysine Residues | Covalent modification of albumin, potential immunogenicity | Acetylsalicylic acid (Aspirin) nih.gov |

| Salicyloylation | Amino Acid Residues (e.g., Lysine) | Covalent modification of albumin | Acetylsalicylic acid (Aspirin) |

| Non-covalent Binding | Drug Binding Sites | Reversible binding affecting pharmacokinetics | Salicylamide (40-55% plasma protein bound) chemicalbook.com |

Role of Esterases in Compound Biotransformation

Esterases are a diverse superfamily of hydrolase enzymes critical to the metabolism of many drugs. nih.gov Despite their name, their activity is not limited to esters. Certain esterases are key to the hydrolysis of amide bonds in xenobiotics.

Arylacetamide deacetylase (AADAC) is a human microsomal enzyme that plays a significant role in the hydrolysis of various drugs containing arylacetamide structures. nih.govdrugbank.com It is known to hydrolyze compounds like flutamide (B1673489) and phenacetin (B1679774) and has a preference for substrates with small acyl groups, such as acetyl groups. nih.gov Given that N-acetylsalicylamide is an N-acetylated salicylamide, AADAC is a prime candidate for catalyzing its deacetylation to Salicylamide. nih.govnih.gov The expression and activity of AADAC can vary between individuals due to genetic polymorphisms, which could lead to inter-individual differences in the metabolism of N-acetylsalicylamide. nih.gov Other esterases, such as carboxylesterases found in the liver and gut, also contribute to the hydrolysis of a wide range of amide- and ester-containing drugs and could play a role. nih.gov

| Enzyme Class | Primary Location | Known Substrates / Function | Potential Role in Metabolism |

| Arylacetamide Deacetylase (AADAC) | Liver, Intestine (Endoplasmic Reticulum) drugbank.comnih.gov | Hydrolyzes arylacetamides (e.g., phenacetin, flutamide); prefers small acyl groups. nih.govnih.gov | Deacetylation of N-acetylsalicylamide to Salicylamide. |

| Carboxylesterases (CES) | Liver, Intestine, Plasma nih.gov | Hydrolysis of a wide range of ester- and amide-containing drugs (e.g., Aspirin). nih.gov | Potential hydrolysis of the amide bonds. |

| Albumin | Plasma | Possesses esterase-like activity; hydrolyzes acetylsalicylate. nih.govnih.gov | Potential deacetylation in the bloodstream. |

Emerging Research Applications and Future Directions

Precursor in Complex Organic Synthesis

The structure of Acetic acid salicyloyl-amino-ester, technically named 2-(2-acetoxybenzamido)acetic acid, offers multiple reactive sites, making it a valuable starting material or intermediate for the synthesis of more complex molecules. The carboxylic acid, the amide linkage, and the acetylated phenol (B47542) are all functional groups that can be selectively modified.

Organic synthesis strategies can leverage these features:

Amide and Carboxyl Group Modifications: The amino acid portion can be elongated or modified. For example, the carboxylic acid can be converted to an ester or amide, linking the molecule to other pharmacophores or polymer backbones. The N-H of the amide can also be a site for substitution under certain conditions.

Salicylate (B1505791) Moiety Derivatization: The acetyl group on the phenolic oxygen can be removed (hydrolyzed) to reveal a free hydroxyl group, which can then be used for further reactions, such as etherification, to attach other molecular fragments.

Scaffold for Heterocyclic Synthesis: The core structure is a suitable precursor for building various heterocyclic compounds, which are of significant pharmacological interest. biointerfaceresearch.com For instance, derivatives of similar structures like 2-mercaptobenzimidazole (B194830) are used to synthesize a wide range of biologically active molecules, including thioesters and amides. orientjchem.orgijmrhs.comnih.gov By analogy, the salicylamide (B354443) core could be used to build libraries of novel compounds for drug discovery. nih.govnih.gov

These potential transformations are summarized in the table below.

| Reactive Site | Potential Reaction | Resulting Structure | Application Area |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides | Pro-drugs, Polymer Conjugation |

| Acetyl Group | Hydrolysis | Free Phenolic -OH | Further Functionalization |

| Amide Bond | Hydrolysis | Salicylic (B10762653) Acid + Amino Acid | Fragment-based Synthesis |

| Aromatic Ring | Electrophilic Substitution | Substituted Salicylates | Modifying Electronic Properties |

The ability to use this compound as a "building block" or "synthon" is a key area of research, allowing chemists to construct elaborate molecular architectures. biointerfaceresearch.com

Development of Novel Chemical Probes and Biosensors

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The salicylamide portion of this compound is fluorescent, a property that is fundamental to many probes and sensors. Salicylaldehyde-based Schiff bases, which are structurally related, have been successfully developed as fluorescent probes for detecting specific ions like Al³⁺ and Zn²⁺, or molecules such as hydrazine (B178648) (N₂H₄) and hypochlorite (B82951) (ClO⁻). nih.govnih.gov

The development process would involve modifying the core structure of this compound to enhance its sensing capabilities:

Chelating Groups: Introduction of specific functional groups that can selectively bind to a target analyte (e.g., a metal ion). This binding event would cause a change in the fluorescence of the salicylamide core.

Linkers: Attaching the compound to other molecules, such as biotin (B1667282) for binding to streptavidin or to a solid support for proteomic analyses. nih.gov

Conformational Restriction: Modifying the structure to make it more rigid can significantly increase fluorescence brightness, a technique successfully used for other far-red fluorescent probes. youtube.com

By tuning its structure, this compound could serve as a scaffold for a new class of fluorescent probes for applications in cellular imaging and environmental monitoring. nih.gov

Exploration as a Model Compound in Biochemical Investigations

A model compound is a well-characterized molecule used to understand specific biochemical or physiological processes. Given that numerous salicylamide derivatives exhibit significant biological activity, this compound is an ideal candidate for use as a model compound. nih.govnih.govnih.gov For example, various salicylamide derivatives have been synthesized and tested for anti-inflammatory, analgesic, and anticancer properties. nih.govnih.gov

By studying the interactions of this simpler, foundational molecule, researchers can elucidate the fundamental mechanisms underlying the activity of more complex derivatives.

Enzyme Inhibition Studies: It can be used to probe the active sites of enzymes. For instance, if a complex derivative inhibits a particular enzyme, researchers can test this compound to see if the core salicylamide-amino acid structure is responsible for the basic binding and inhibitory action.

Structure-Activity Relationship (SAR) Basepoint: It serves as a reference compound in SAR studies. nih.gov By systematically modifying its structure and observing the changes in biological activity, researchers can map out the key features required for a desired effect.

Probing Binding Pockets: The compound's interactions with biological targets like proteins or nucleic acids can be studied using techniques like X-ray crystallography or NMR to understand the forces (e.g., hydrogen bonding, hydrophobic interactions) that govern molecular recognition.

Design of Multi-Targeting Chemical Entities

Many complex diseases, such as cancer and Alzheimer's disease, involve multiple biological pathways. nih.gov The traditional "one drug, one target" approach is often insufficient for these conditions. Multi-target-directed ligands (MTDLs) are single molecules designed to interact with several targets simultaneously, offering a more holistic therapeutic strategy. nih.govnih.gov

The structure of this compound is well-suited for development into an MTDL. It combines two distinct chemical moieties, each of which can be tailored to interact with a different biological target. A prime example is the development of novel salicylamide derivatives for Alzheimer's disease. nih.gov In these studies, the salicylamide core was combined with other chemical fragments to create compounds that could simultaneously:

Inhibit the enzyme acetylcholinesterase (AChE). nih.govnih.gov

Prevent the aggregation of amyloid-beta (Aβ) peptides. nih.gov

Chelate metal ions like copper that are implicated in the disease. nih.gov

Provide antioxidant effects. nih.gov

This strategy demonstrates how the salicylamide scaffold, present in this compound, can be a foundational element in designing potent, multi-functional therapeutic agents. nih.gov

Applications in Agricultural Chemistry and Plant Science (e.g., Plant Immunity Activators)

Salicylic acid (SA) is a well-known plant hormone that plays a critical role in activating plant defense mechanisms against a wide range of pathogens. nih.govmdpi.com This process, known as systemic acquired resistance (SAR), provides long-lasting, broad-spectrum protection. preprints.org Consequently, SA and its analogs are of great interest in agriculture as "plant activators"—compounds that stimulate the plant's own immune system rather than killing pathogens directly. mdpi.compreprints.org

Given its structure as a derivative of salicylic acid, this compound and related salicylamides are being explored for agricultural applications.

Induction of Defense Genes: Like salicylic acid, these compounds are expected to induce the expression of pathogenesis-related (PR) genes, which bolster the plant's defenses. mdpi.com

Fungicidal and Bactericidal Activity: Patents have been filed for the use of salicylamide derivatives as fungicides and bactericides, indicating their potential for direct application in crop protection. google.com

Enhanced Stress Tolerance: Treatments with salicylic acid and its derivatives have been shown to improve the tolerance of crops like maize to environmental stresses such as chilling. researchgate.net

Research in this area focuses on designing derivatives that have optimal uptake, translocation, and activity within the plant, providing a sustainable alternative to conventional pesticides. preprints.org

| Research Area | Potential Application of this compound | Supporting Findings |

| Plant Immunity | Activator of Systemic Acquired Resistance (SAR) | Salicylic acid is a key signaling molecule in plant immunity. nih.govmdpi.com |

| Crop Protection | Development of novel fungicides and bactericides | Salicylamide derivatives have patented use as biocides. google.com |

| Stress Abiotic | Enhancement of plant tolerance to cold, drought, etc. | Salicylic acid treatments improve stress tolerance in crops. researchgate.net |

Advanced Drug Delivery System Research (Conceptual)

A major challenge in pharmacology is ensuring that a drug reaches its target site in the body at a sufficient concentration and for an appropriate duration. Advanced drug delivery systems (DDS), such as nanoparticles, liposomes, and hydrogels, are designed to overcome these challenges. uu.nlnih.gov The development of these complex formulations often employs a "Formulation by Design" (FbD) or "Quality by Design" (QbD) approach, which uses systematic experimental designs to optimize the delivery system. nih.govresearchgate.net

Conceptually, this compound could be a prime candidate for incorporation into such systems:

Prodrug Strategy: The compound can be considered a prodrug that gets hydrolyzed in the body to release salicylic acid and the amino acid glycine (B1666218). Encapsulating it within a DDS could control the location and rate of this release.

Nano-Encapsulation: It could be loaded into self-nanoemulsifying drug delivery systems (SNEDDS). mdpi.com These systems are designed to improve the solubility and oral bioavailability of poorly water-soluble drugs by forming fine emulsions in the gastrointestinal tract. mdpi.com

Peptide-Based Vectors: The amino acid component provides a handle for incorporation into peptide-based drug vectors, which can be designed to be sensitive to specific stimuli, such as the acidic environment of a tumor, triggering drug release only at the target site. uu.nl

Research in this area would focus on designing and optimizing a delivery system for this compound to enhance its therapeutic potential. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Modern drug discovery and chemical design are increasingly driven by artificial intelligence (AI) and machine learning (ML). harvard.edumdpi.com These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and accelerate the development process. mdpi.com

The application of AI and ML to a scaffold like this compound opens up several exciting possibilities:

De Novo Design: Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained on libraries of known active compounds to design entirely new derivatives of the salicylamide scaffold with optimized properties. harvard.edu

Property Prediction: ML models can be built to predict the biological activity, toxicity, solubility, and other key characteristics of virtual derivatives before they are synthesized, saving significant time and resources. mdpi.comschrodinger.com

Scaffold Hopping and Optimization: AI can identify new molecular scaffolds that mimic the essential features of this compound but have different core structures, potentially leading to compounds with improved properties or novel intellectual property. nih.gov

By integrating these powerful computational methods, researchers can more rapidly explore the chemical space around the this compound core to identify promising new candidates for therapeutic or other applications. harvard.eduschrodinger.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing acetic acid salicyloyl-amino-ester, and how can its structure be verified experimentally?

- Methodological Answer : Synthesis typically involves esterification under acidic or enzymatic catalysis, with salicylic acid derivatives and amino-alcohol precursors. Post-synthesis, structural verification should combine thin-layer chromatography (TLC) for preliminary purity checks and advanced techniques like high-performance liquid chromatography (HPLC) or proton nuclear magnetic resonance (¹H-NMR) for precise structural elucidation . For example, ¹H-NMR peaks at δ 2.1–2.3 ppm (acetyl group) and δ 6.7–8.2 ppm (aromatic protons) confirm ester formation .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodological Answer : Purity is evaluated via HPLC with UV detection (λ = 254–280 nm for salicyloyl absorption) . Contaminants like unreacted salicylic acid or hydrolyzed byproducts can be quantified using photometric assays or mass spectrometry (MS). For instance, residual salicylic acid is detected via Fe(III) chloride tests, producing a violet complex at concentrations >0.1% .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

- Methodological Answer : Conflicting data may arise from impurities, solvent effects, or tautomeric forms. Validate results by:

- Cross-referencing multiple techniques (e.g., ¹³C-NMR for carbonyl confirmation, MS for molecular ion validation) .

- Performing computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .